molecular formula C28H28N4O3 B3011511 Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251666-36-0

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B3011511
CAS No.: 1251666-36-0
M. Wt: 468.557
InChI Key: QRLICELTNMLQQC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and m-tolyl groups would likely contribute to the overall lipophilicity of the molecule, which could influence its biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound more polar, while the benzylpiperazine and m-tolyl groups could increase its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate is a chemical compound that has been explored in various scientific studies for its unique properties and potential applications. One study describes a new route for the synthesis of compounds similar to this chemical, highlighting a method for creating (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids, which are structurally related to our compound of interest (Süsse & Johne, 1985). This indicates the ongoing research interest in developing new synthetic methods for such compounds.

Biological and Pharmacological Research

Several studies have examined the biological and pharmacological properties of compounds structurally similar to this compound. For instance, one study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, which were evaluated for their in vitro antitumor activity. The results showed significant antitumor properties, indicating the potential therapeutic applications of such compounds (Al-Suwaidan et al., 2016). Another research study focused on the synthesis and anticonvulsant activity of novel 4-Quinazolinone derivatives. This study found that these compounds exhibited good anticonvulsant activity, suggesting their potential use in treating seizure disorders (Noureldin et al., 2017).

Additional Applications

Further research has explored diverse applications of compounds similar to this compound. For example, a study investigated the use of such compounds as antioxidant additives for lubricating oils, showing promising results in this industrial application (Habib et al., 2014). In another study, derivatives of 4-oxo-3,4-dihydroquinazoline were synthesized and characterized for their potential as antimicrobial agents (Desai et al., 2007), indicating the broad scope of research interests surrounding these compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzylpiperazine derivatives have been studied for their potential as antipsychotic drugs .

Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-3-(3-methylphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-20-7-6-10-23(17-20)32-26(33)24-12-11-22(27(34)35-2)18-25(24)29-28(32)31-15-13-30(14-16-31)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLICELTNMLQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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